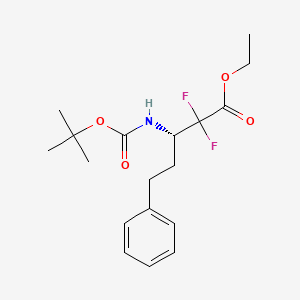![molecular formula C29H30N4O5 B2793064 5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide CAS No. 1223844-91-4](/img/no-structure.png)
5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide is a useful research compound. Its molecular formula is C29H30N4O5 and its molecular weight is 514.582. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research on related heterocyclic compounds has shown significant interest in the synthesis and biological evaluation of quinazolinone derivatives due to their wide range of biological activities. For instance, studies have explored the dichotomy in the ring-opening reactions of specific dioxane-dione derivatives with cyclic secondary amines, leading to the formation of various cyclic compounds with potential biological applications (Šafár̆ et al., 2000). This area of research highlights the synthetic versatility of quinazolinone-based compounds and their utility in generating novel bioactive molecules.
Antitumor Activities
Quinazolinone derivatives have been synthesized and evaluated for their antitumor activities. A notable study synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, which demonstrated broad-spectrum antitumor activity, underscoring the potential of these compounds in cancer research and therapy (Al-Suwaidan et al., 2016). These findings suggest that derivatives of quinazolinones, by extension, could be explored for their anticancer properties, offering insights into the therapeutic potential of similar compounds.
Anti-Inflammatory and Analgesic Effects
Another area of application involves the investigation of quinazolinone derivatives for their anti-inflammatory and analgesic effects. For example, a pyrroloquinazoline derivative has been identified to exhibit analgesic and anti-inflammatory effects through dual inhibition of cyclo-oxygenase-2 and 5-lipoxygenase activities (Rioja et al., 2002). This highlights the potential application of similar compounds in developing new pain and inflammation management therapies.
Antioxidant Properties
The antioxidant activity of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives has been explored, indicating the potential of these compounds in mitigating oxidative stress-related conditions (Salem et al., 2015). This research avenue supports the exploration of quinazolinone derivatives for antioxidant applications, contributing to the development of protective agents against oxidative damage.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(2-oxopyrrolidin-1-yl)benzaldehyde with 5-amino-1,4-dihydroquinazoline-2,3-dione, followed by the addition of N-(2-furylmethyl)pentanamide. The final product is obtained after purification and isolation.", "Starting Materials": [ "4-(2-oxopyrrolidin-1-yl)benzaldehyde", "5-amino-1,4-dihydroquinazoline-2,3-dione", "N-(2-furylmethyl)pentanamide" ], "Reaction": [ "Step 1: Condensation of 4-(2-oxopyrrolidin-1-yl)benzaldehyde with 5-amino-1,4-dihydroquinazoline-2,3-dione in the presence of a suitable catalyst to form 5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]benzaldehyde.", "Step 2: Addition of N-(2-furylmethyl)pentanamide to the reaction mixture obtained in step 1 in the presence of a suitable base to form the final product, 5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide.", "Step 3: Purification and isolation of the final product by suitable techniques such as column chromatography or recrystallization." ] } | |
Número CAS |
1223844-91-4 |
Fórmula molecular |
C29H30N4O5 |
Peso molecular |
514.582 |
Nombre IUPAC |
5-[2,4-dioxo-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]quinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C29H30N4O5/c34-26(30-19-23-7-6-18-38-23)10-3-4-16-32-28(36)24-8-1-2-9-25(24)33(29(32)37)20-21-12-14-22(15-13-21)31-17-5-11-27(31)35/h1-2,6-9,12-15,18H,3-5,10-11,16-17,19-20H2,(H,30,34) |
Clave InChI |
ZYZXEVXIOBIQKO-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCCC(=O)NCC5=CC=CO5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2792982.png)
![1-(2-ethoxyphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2792983.png)
![N-(2-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2792985.png)

![1-[[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]-3-phenylurea](/img/structure/B2792989.png)
![3-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide](/img/structure/B2792990.png)

![N-(cyanomethyl)-2-{[(furan-2-yl)methyl]sulfanyl}acetamide](/img/structure/B2792992.png)
![8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2792993.png)
![N-[(4-fluorophenyl)methyl]-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2792994.png)

![5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2792998.png)
![3-(2-oxo-2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2793000.png)
![2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2793004.png)
